molecular formula C23H27N5OS B1242361 3-[[4-(2-Methoxyphenyl)piperazin-1-yl]methyl]-5-methylsulfanyl-2,3-dihydroimidazo[1,2-c]quinazoline

3-[[4-(2-Methoxyphenyl)piperazin-1-yl]methyl]-5-methylsulfanyl-2,3-dihydroimidazo[1,2-c]quinazoline

Cat. No.: B1242361
M. Wt: 421.6 g/mol
InChI Key: DVYBIZHLZSDANU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DL-017 involves multiple steps, starting with the preparation of the quinazoline core. The key steps include:

    Formation of the quinazoline core: This is typically achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the piperazine moiety: This step involves the reaction of the quinazoline core with a piperazine derivative, often under reflux conditions in the presence of a suitable solvent.

    Methylation and thiolation:

Industrial Production Methods

Industrial production of DL-017 would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening methods to identify optimal reaction parameters .

Chemical Reactions Analysis

Types of Reactions

DL-017 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted quinazolines .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of DL-017

DL-017 is unique in that it combines multiple mechanisms of action, including alpha-1 adrenoceptor antagonism, ionotropic glutamate receptor antagonism, and sodium channel blockade. This multi-target approach may provide more comprehensive cardiovascular benefits compared to drugs that target a single pathway .

Properties

Molecular Formula

C23H27N5OS

Molecular Weight

421.6 g/mol

IUPAC Name

3-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]-5-methylsulfanyl-2,3-dihydroimidazo[1,2-c]quinazoline

InChI

InChI=1S/C23H27N5OS/c1-29-21-10-6-5-9-20(21)27-13-11-26(12-14-27)16-17-15-24-22-18-7-3-4-8-19(18)25-23(30-2)28(17)22/h3-10,17H,11-16H2,1-2H3

InChI Key

DVYBIZHLZSDANU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)CC3CN=C4N3C(=NC5=CC=CC=C54)SC

Synonyms

3-((4-(2-methoxyphenyl)piperazin-1-ly)methyl)-5-(emthylthio)-2,3-dihydroimidazo(1,2-c)quinazoline
DL 017
DL-017

Origin of Product

United States

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